molecular formula C3H6INO B1267468 2-Iodopropanamide CAS No. 19221-80-8

2-Iodopropanamide

Cat. No.: B1267468
CAS No.: 19221-80-8
M. Wt: 198.99 g/mol
InChI Key: QKSBEDINHRIOJR-UHFFFAOYSA-N
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Description

2-Iodopropanamide is an organic compound with the molecular formula C₃H₆INO. It is a derivative of propanamide where one of the hydrogen atoms on the carbon adjacent to the amide group is replaced by an iodine atom. This compound is of interest in various fields of chemical research due to its unique properties and reactivity.

Scientific Research Applications

2-Iodopropanamide has several applications in scientific research:

Safety and Hazards

The safety data sheet (SDS) for 2-Iodopropanamide is available . The SDS contains important information about the potential hazards of the compound, safe handling practices, and measures to take in case of exposure or accidents.

Preparation Methods

2-Iodopropanamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromopropionic acid amide with sodium iodide in acetone. The reaction mixture is stirred at room temperature for a couple of hours, followed by the removal of acetone under reduced pressure and liquid separation extraction . This method is efficient and yields a high purity product.

Chemical Reactions Analysis

2-Iodopropanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxypropanamide.

    Reduction Reactions: The compound can be reduced to 2-aminopropanamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents can convert this compound to corresponding carboxylic acids or other oxidized products.

Common reagents used in these reactions include sodium iodide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Iodopropanamide can be compared with other similar compounds such as:

The presence of the iodine atom in this compound makes it more reactive and versatile compared to its non-iodinated counterparts, highlighting its uniqueness in chemical research and applications.

Properties

IUPAC Name

2-iodopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6INO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSBEDINHRIOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00322779
Record name 2-iodopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19221-80-8
Record name NSC402023
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-iodopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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